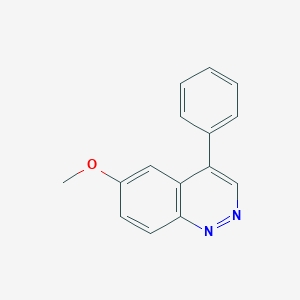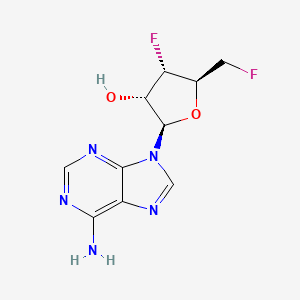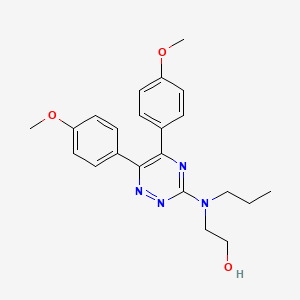
1,4-Benzenediamine, N-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,4-diamine is a synthetic organic compound with the molecular formula C18H15ClN6 It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,4-diamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 2-chloro-9H-purin-6-amine with benzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with benzene-1,4-diamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the purine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, nucleophiles such as amines, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purine derivatives, while oxidation or reduction can lead to different oxidation states of the compound.
科学的研究の応用
N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,4-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biochemistry: The compound is used in the study of purine metabolism and its role in cellular processes.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,4-diamine involves its interaction with specific molecular targets in cells. In the context of its anticancer activity, the compound is believed to induce apoptosis by interacting with key proteins involved in the apoptotic pathway. This interaction disrupts the normal function of these proteins, leading to programmed cell death in cancer cells .
類似化合物との比較
Similar Compounds
N-Benzyl-2-chloro-9H-purin-6-amine: This compound shares a similar purine structure but lacks the benzene-1,4-diamine moiety.
2,6,9-Trisubstituted Purine Derivatives: These compounds have different substituents on the purine ring and are studied for their potential biological activities.
Uniqueness
N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
125802-55-3 |
|---|---|
分子式 |
C18H15ClN6 |
分子量 |
350.8 g/mol |
IUPAC名 |
4-N-(9-benzyl-2-chloropurin-6-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C18H15ClN6/c19-18-23-16(22-14-8-6-13(20)7-9-14)15-17(24-18)25(11-21-15)10-12-4-2-1-3-5-12/h1-9,11H,10,20H2,(H,22,23,24) |
InChIキー |
LTWAAWMGZAVRBE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)NC4=CC=C(C=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


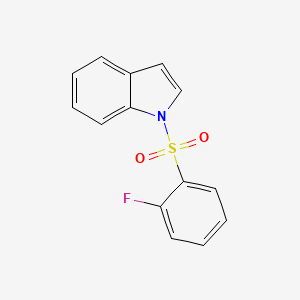
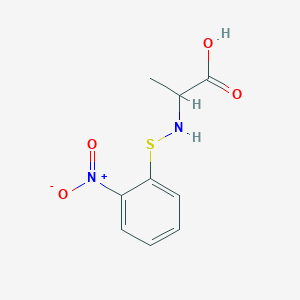
![N-[1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-3-yl]acetamide](/img/structure/B12898793.png)
![Benzofuran, 4,5,6,7-tetrahydro-2-phenyl-4-[(3-phenyl-2-propynyl)oxy]-](/img/structure/B12898803.png)
![Furo[3,2-G]benzoxazole](/img/structure/B12898809.png)
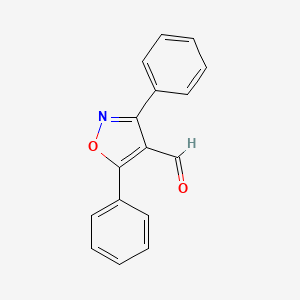
![Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate](/img/structure/B12898823.png)
![1-[1-(Dimethylaminomethyl)indolizin-3-yl]ethanone](/img/structure/B12898835.png)

